molecular formula C10H9ClO B1582963 4-chloro-7-methyl-2,3-dihydroinden-1-one CAS No. 5333-90-4

4-chloro-7-methyl-2,3-dihydroinden-1-one

Cat. No.: B1582963
CAS No.: 5333-90-4
M. Wt: 180.63 g/mol
InChI Key: GGWVYVCKNJCQOC-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-2,3-dihydroinden-1-one is a chemical compound belonging to the class of 1-indanones These compounds are characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring The presence of a chlorine atom at the 4th position and a methyl group at the 7th position distinguishes this compound from other indanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-2,3-dihydroinden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-7-methylindan with an appropriate acylating agent. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions .

Another method involves the cyclization of a suitable precursor, such as 4-chloro-7-methylphenylacetic acid, under acidic conditions. This reaction can be facilitated by using strong acids like sulfuric acid or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: this compound carboxylic acid.

    Reduction: 4-Chloro-7-methyl-1-indanol.

    Substitution: 4-Methoxy-7-methyl-1-indanone.

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-2,3-dihydroinden-1-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, resulting in reduced inflammation . Additionally, its structural similarity to other bioactive indanone derivatives suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-methyl-2,3-dihydroinden-1-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVYVCKNJCQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063792
Record name 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl-
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-90-4
Record name 4-Chloro-2,3-dihydro-7-methyl-1H-inden-1-one
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Record name 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-7-methyl-1-indanone
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Record name 4-Chloro-7-methyl-1-indanone
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Record name 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl-
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Record name 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl-
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Record name 4-CHLORO-7-METHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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